4-Pentenoicacid,2-[[(9H-fluoren-9-ylmethoxy)carbonyl]methylamino]-4-methyl-,(S)-
Description
Systematic IUPAC Name Derivation
The IUPAC name of this compound is derived through systematic analysis of its molecular structure:
- Parent chain : Pent-4-enoic acid (a five-carbon unsaturated carboxylic acid with a double bond between C4 and C5).
- Substituents :
- A methyl group (-CH₃) at position 4.
- A methylamino group (-NH-CH₃) at position 2, protected by an Fmoc moiety [(9H-fluoren-9-ylmethoxy)carbonyl].
- Stereochemistry : The (S)-configuration at the chiral center (C2).
Combining these elements, the systematic name is:
(S)-2-[[(9H-Fluoren-9-ylmethoxy)carbonyl]methylamino]-4-methylpent-4-enoic acid .
| Property | Value |
|---|---|
| Molecular Formula | C₂₂H₂₃NO₄ |
| Molecular Weight | 365.43 g/mol |
| IUPAC Name | (S)-2-[[(9H-Fluoren-9-ylmethoxy)carbonyl]methylamino]-4-methylpent-4-enoic acid |
| Canonical SMILES | CC(C=C)C(C(=O)O)NC(C)OC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Synonym Cross-Referencing (Fmoc-Protected Variants)
This compound is referenced under multiple synonyms across chemical databases:
- Fmoc-α-methyl-L-allylglycine : Highlights the Fmoc protection and allyl side chain.
- (2S)-2-{[(9H-Fluoren-9-ylmethoxy)carbonyl]methylamino}-4-methylpent-4-enoic acid : Emphasizes stereochemistry and substituent positions.
- 4-Pentenoic acid, 2-[[(9H-fluoren-9-ylmethoxy)carbonyl]methylamino]-4-methyl-, (S)- : A CAS-preferred variant.
These synonyms reflect its role in peptide synthesis and structural features, ensuring consistency in academic and industrial contexts.
CAS Registry Number Validation
The compound’s CAS Registry Number is 288617-71-0 , validated through PubChem and commercial chemical databases. This identifier distinguishes it from related Fmoc-protected amino acids, such as:
- Fmoc-4,5-dehydro-Leu-OH (CAS 87720-55-6): A leucine derivative with a double bond at positions 4–5.
- Fmoc-α-allyl-L-alanine (CAS 288617-71-0): Structurally analogous but lacks the methyl group at position 4.
The table below summarizes key identifiers:
| Identifier | Value | Source |
|---|---|---|
| CAS Registry Number | 288617-71-0 | PubChem |
| PubChem CID | 46737294 | PubChem |
| SMILES | CC(C=C)C(C(=O)O)NC(C)OC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | Evitachem |
This rigorous validation ensures unambiguous identification in scientific literature and procurement processes.
Properties
Molecular Formula |
C22H23NO4 |
|---|---|
Molecular Weight |
365.4 g/mol |
IUPAC Name |
2-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]-4-methylpent-4-enoic acid |
InChI |
InChI=1S/C22H23NO4/c1-14(2)12-20(21(24)25)23(3)22(26)27-13-19-17-10-6-4-8-15(17)16-9-5-7-11-18(16)19/h4-11,19-20H,1,12-13H2,2-3H3,(H,24,25) |
InChI Key |
CWDITQNWNTYNAJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C)CC(C(=O)O)N(C)C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Origin of Product |
United States |
Preparation Methods
Core Synthetic Routes
Starting Materials and Key Intermediates
The synthesis begins with 4-pentenoic acid , a five-carbon α,β-unsaturated carboxylic acid. Industrial-scale preparations of 4-pentenoic acid typically use:
- Propylene alcohol and orthoacetate via transesterification and rearrangement (yield: ≥87%, purity: ≥98%).
- Allyl chloride and diethyl malonate under alkaline conditions, followed by saponification and decarboxylation (yield: 71%).
The (S)-configured methylamino group at the C2 position is introduced using Fmoc-protected methylamine derivatives . For enantioselective synthesis, chiral auxiliaries like Ellman’s N-sulfinylimine or oxazolidinones are employed to achieve >95% enantiomeric excess (ee).
Stepwise Synthesis Protocol
Step 1: Fmoc Protection of the Amino Group
- Reagents : Fmoc-chloride (Fmoc-Cl) or Fmoc-OSu (N-succinimidyl carbonate), N,N-diisopropylethylamine (DIPEA) in anhydrous dimethylformamide (DMF).
- Procedure :
- Dissolve 4-methyl-2-methylamino-pentenoic acid (1 eq) in DMF.
- Add Fmoc-Cl (1.2 eq) and DIPEA (3 eq) at 0°C.
- Stir for 2–4 h at room temperature.
- Quench with ice water and extract with ethyl acetate.
- Yield : 85–92%.
Step 2: Stereochemical Control
- Chiral Resolution : Use chiral HPLC with a cellulose-based column (e.g., Chiralpak IC) to separate enantiomers.
- Asymmetric Synthesis : Employ Ellman’s sulfinamide methodology to install the (S)-configuration:
- React Fmoc-protected intermediate with (R)-tert-butanesulfinamide.
- Reduce the resulting imine with NaBH4 to achieve 95:5 diastereomeric ratio (dr).
Step 3: Functionalization of the 4-Position
Optimization Strategies
Microwave-Assisted Coupling
Microwave irradiation significantly accelerates coupling steps:
Analytical Characterization
Industrial-Scale Production
Batch Process Parameters
| Parameter | Optimal Value | Impact |
|---|---|---|
| Temperature | 60–80°C | Minimizes side reactions |
| Reaction Time | 4–6 h | Balances yield and energy costs |
| Catalyst Loading | 5 mol% Pd2(dba)3 | Ensures complete allylation |
Challenges and Solutions
Racemization During Coupling
Chemical Reactions Analysis
Types of Reactions
4-Pentenoicacid,2-[[(9H-fluoren-9-ylmethoxy)carbonyl]methylamino]-4-methyl-,(S)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) to form corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) to yield alcohol derivatives.
Common Reagents and Conditions
Oxidation: KMnO4, acidic or basic medium, room temperature.
Reduction: LiAlH4, dry ether, low temperature.
Substitution: Various nucleophiles, solvents like dimethylformamide (DMF), elevated temperatures.
Major Products
The major products formed from these reactions include carboxylic acids, alcohols, and substituted derivatives, depending on the reaction conditions and reagents used .
Scientific Research Applications
Synthesis of Non-Natural Amino Acids
One of the primary applications of this compound is in the synthesis of non-natural amino acids. These amino acids can be incorporated into peptides to modify their physicochemical properties. For instance, research has shown that substituting natural amino acids with non-natural analogs can enhance the stability and bioactivity of peptide-based drugs .
Case Study: Peptide Synthesis
A study published in Organic & Biomolecular Chemistry demonstrated the use of 4-pentenoic acid derivatives in liquid-phase synthesis to create compounds that act as antagonists for neuropeptide FF receptors, which are involved in pain modulation . The introduction of these non-natural amino acids allowed for a more efficient synthesis process compared to traditional methods.
Therapeutic Applications
The compound's structure allows it to interact with biological systems effectively, making it a candidate for various therapeutic applications.
Inhibition of Viral Proteins
Recent studies have explored the use of compounds similar to 4-pentenoic acid in inhibiting viral proteins, particularly in the context of coronaviruses. For example, ketone-based inhibitors derived from similar structures have shown potent activity against SARS-CoV-2 . This highlights the potential for derivatives of 4-pentenoic acid to contribute to antiviral drug development.
Data Table: Comparison of Applications
Mechanism of Action
The mechanism of action of 4-Pentenoicacid,2-[[(9H-fluoren-9-ylmethoxy)carbonyl]methylamino]-4-methyl-,(S)- involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound interacts with enzymes and receptors involved in peptide synthesis and modification.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogs
*Estimated based on analogs.
Biological Activity
The compound 4-Pentenoic Acid, 2-[[(9H-fluoren-9-ylmethoxy)carbonyl]methylamino]-4-methyl-, (S)- is a derivative of pentenoic acid that incorporates a fluorenylmethoxycarbonyl (Fmoc) protective group. This compound is primarily studied for its biological activities, particularly in metabolic processes and potential therapeutic applications.
Chemical Structure and Properties
- Molecular Formula: C₁₈H₁₉NO₄
- Molecular Weight: 315.35 g/mol
- CAS Number: Not specifically listed in the search results but relevant to similar compounds.
The Fmoc group serves as a protective moiety in peptide synthesis, allowing for the selective formation of peptide bonds without unwanted side reactions.
Metabolic Effects
Research indicates that 4-pentenoic acid plays a significant role in metabolic pathways, particularly concerning fatty acid oxidation and energy metabolism. The compound has been shown to:
- Inhibit the activity of 3-ketoacyl-CoA thiolase , an enzyme crucial for fatty acid metabolism. This inhibition can lead to alterations in lipid metabolism and energy production .
- Affect intracellular pathways by modulating the utilization of substrates such as acetyl-CoA, impacting gluconeogenesis and lipid synthesis .
Case Studies and Experimental Findings
-
Metabolism in Rat Heart Mitochondria:
- A study demonstrated that 4-pentenoic acid is converted into 2,4-pentadienoyl-CoA , which undergoes further degradation via beta-oxidation processes. The research highlighted that at physiological pH, the reduction of this metabolite occurs more rapidly than its degradation, indicating a potential accumulation of reactive intermediates that could influence mitochondrial function .
-
Inhibition of Glyconeogenesis:
- Another investigation revealed that 4-pentenoic acid significantly inhibits glyconeogenesis across various labeled substrates, suggesting a broader impact on energy metabolism beyond fatty acid oxidation. This effect was consistent regardless of whether octanoate or pentanoate served as the fatty acid substrate .
- Cellular Effects:
Summary of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
